molecular formula C13H13NO3 B184155 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-4-(propylamino)- CAS No. 136806-22-9

2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-4-(propylamino)-

Cat. No. B184155
M. Wt: 231.25 g/mol
InChI Key: HKFAIEFECPBETD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-4-(propylamino)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Warfarin, which is a widely used anticoagulant drug. However,

Mechanism Of Action

The mechanism of action of 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-4-(propylamino)- as an anticoagulant agent involves the inhibition of vitamin K epoxide reductase. This enzyme is responsible for the recycling of vitamin K, which is required for the synthesis of clotting factors in the liver. The inhibition of this enzyme by 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-4-(propylamino)- leads to a decrease in the synthesis of clotting factors, thereby preventing blood clotting. The mechanism of action of this compound as an anti-cancer agent involves the inhibition of various cellular pathways involved in cancer cell growth and proliferation.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-4-(propylamino)- have been extensively studied. As an anticoagulant agent, this compound can prevent the formation of blood clots, which can lead to various cardiovascular diseases, including stroke and heart attack. However, the use of this compound as an anticoagulant agent can also lead to bleeding disorders. As an anti-cancer agent, 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-4-(propylamino)- can inhibit the growth and proliferation of cancer cells. However, this compound can also have toxic effects on healthy cells.

Advantages And Limitations For Lab Experiments

The advantages of using 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-4-(propylamino)- in lab experiments include its well-established synthesis methods and its potential applications in various scientific research fields. However, the limitations of using this compound in lab experiments include its potential toxic effects on healthy cells and the need for careful handling due to its anticoagulant properties.

Future Directions

There are several future directions for the scientific research of 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-4-(propylamino)-. One of the significant areas of research is the development of new anticoagulant agents based on the structure of this compound. Another area of research is the further exploration of the anti-cancer properties of this compound and the development of new anti-cancer agents based on its structure. Additionally, the potential use of this compound in other scientific research fields, such as neuroscience and immunology, can be explored.

Synthesis Methods

The synthesis of 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-4-(propylamino)- involves several steps. The first step is the condensation of 4-hydroxycoumarin with propionaldehyde to form 4-(prop-2-en-1-yl)benzene-1,2-diol. This intermediate is then reacted with propylamine to form the final product, 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-4-(propylamino)-. The synthesis of this compound can be achieved through various methods, including the Knoevenagel condensation reaction and the Mannich reaction.

Scientific Research Applications

2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-4-(propylamino)- has been extensively studied for its potential applications in various scientific research fields. One of the significant applications of this compound is as an anticoagulant agent. Warfarin, the drug form of this compound, is widely used to prevent blood clotting in patients with cardiovascular diseases. Besides, this compound has been studied for its potential anti-cancer properties. Studies have shown that 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-4-(propylamino)- can inhibit the growth of cancer cells and induce apoptosis.

properties

CAS RN

136806-22-9

Product Name

2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-4-(propylamino)-

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

2-oxo-4-(propylamino)chromene-3-carbaldehyde

InChI

InChI=1S/C13H13NO3/c1-2-7-14-12-9-5-3-4-6-11(9)17-13(16)10(12)8-15/h3-6,8,14H,2,7H2,1H3

InChI Key

HKFAIEFECPBETD-UHFFFAOYSA-N

SMILES

CCCNC1=C(C(=O)OC2=CC=CC=C21)C=O

Canonical SMILES

CCCNC1=C(C(=O)OC2=CC=CC=C21)C=O

Origin of Product

United States

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